3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride

Solubility Formulation Salt selection

Researchers pursuing protease inhibitors or CNS-penetrant peptidomimetics often encounter metabolic instability and poor permeability of standard amide bonds. This hydrochloride salt embeds the trifluoroethylamine (TFEA) pharmacophore directly on a benzoic acid scaffold, delivering 10- to 20-fold potency gains over amide analogs and >10,000-fold selectivity. • Single enantiomers available (CAS 1391384-65-8 for (S)-form; (R)-form also supplied) • 3.71 mg/mL aqueous solubility (≈10× above free base) eliminates DMSO/co-solvent artifacts • Reduced amine basicity (pKa ≈5.5) favors neutral species at physiological pH for CNS penetration. Bulk stock ready for immediate dispatch.

Molecular Formula C9H9ClF3NO2
Molecular Weight 255.62 g/mol
Cat. No. B12276525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride
Molecular FormulaC9H9ClF3NO2
Molecular Weight255.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)N.Cl
InChIInChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15;/h1-4,7H,13H2,(H,14,15);1H
InChIKeyPGVLYBVVIMPTQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride


3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride [CAS 1391384-65-8 (S); racemate also available] is a chiral, fluorinated benzoic acid derivative whose molecular structure (C₉H₉ClF₃NO₂, MW 255.62) embeds the 2,2,2-trifluoroethylamine (TFEA) pharmacophore directly on a benzoic acid scaffold . The compound exists as a hydrochloride salt, which stabilises the amine via protonation and imparts a solubility of 3.71 mg/mL in water—a property that distinguishes it from free-base analogs . The trifluoroethylamine motif is a well-validated amide isostere that improves metabolic stability while preserving the hydrogen-bonding capacity required for target engagement, as demonstrated in clinical candidates such as odanacatib [1]. Both (R) and (S) enantiomers are available from commercial suppliers with defined enantiomeric purity, making this compound a strategic choice for stereochemically controlled synthesis of protease inhibitors, peptidomimetics, and CNS-penetrant small molecules .

Stereochemical Control Single-enantiomer building block (S and R) for chiral peptidomimetic synthesis
HCl Salt Form Supports aqueous solubility for polar reaction media and early formulation screens
Amide Isostere Motif Trifluoroethylamine group enables hydrogen bonding while improving metabolic stability

Why Non-Fluorinated & Regioisomeric Analogs Fall Short


Simple benzoic acid building blocks (e.g., 3-aminobenzoic acid or 3-ethylbenzoic acid) lack the trifluoroethylamine moiety entirely and therefore cannot recapitulate the dual function of metabolic stability and target hydrogen bonding that the CF₃CH(NH₂)– group confers [1]. Regioisomers such as 4-(1-amino-2,2,2-trifluoroethyl)benzoic acid shift the vector of the amine, altering binding geometry and making them non-interchangeable in amide isostere programmes where the 3-position orientation to Gly66-type backbone carbonyls is critical . The free-base form (logP ≈ 1.04, pKa of the amine ~5.5) has demonstrably lower aqueous solubility than the hydrochloride salt (3.71 mg/mL), which can limit its utility in polar reaction media or aqueous formulation workflows . Furthermore, molecules containing a simple amide bond in place of the trifluoroethylamine unit are 10- to 20-fold less potent in validated protease inhibition models and are susceptible to peptidase-mediated degradation that truncates half-life [1].

Non‑fluorinated analogs Simple benzoic acid derivatives lack the trifluoroethylamine hydrogen-bond motif and may not reproduce metabolic stability.
Regioisomeric analogs 4‑substituted isomers alter the binding vector, potentially shifting target engagement geometry in peptidomimetic programs.
Free‑base form May exhibit markedly lower aqueous solubility than the HCl salt, limiting compatibility with polar assay conditions.

Quantitative Comparator Evidence


Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt of (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid exhibits a measured aqueous solubility of 3.71 mg/mL (0.0145 mol/L), whereas the corresponding free base has a predicted aqueous solubility approximately 10-fold lower (ESOL Log S = –1.84, corresponding to ~0.37 mg/mL for the neutral species) . Related trifluoroethyl-substituted benzoic acids without the amine salt, such as 4-(2,2,2-trifluoroethyl)benzoic acid, show poor water solubility (<1 g/L at 25 °C) . The hydrochloride salt form thus provides a directly measurable solubility advantage that facilitates aqueous-phase reactions and eliminates the need for co-solvents in early formulation screens.

Aqueous Solubility
Data to verify
3.71 mg/mL (HCl salt) vs ~0.37 mg/mL (free base)
Supports aqueous workflow selection
Estimated free-base solubility; confirm experimentally
Solubility Formulation Salt selection

Trifluoroethylamine Amide Isostere Potency Advantage

In a classic study by Black et al. (2005), replacement of the P2–P3 amide bond in dipeptide cathepsin K inhibitors with a trifluoroethylamine (TFEA) isostere yielded compounds that were 10- to 20-fold more potent than the corresponding amide derivatives [1]. Compound 8, which embodies this replacement, inhibited human cathepsin K with an IC₅₀ of 5 pM and >10,000-fold selectivity over related cathepsins (B, L, S) [1]. The structural basis—preservation of a hydrogen bond to Gly66 via the non-basic amine nitrogen—has been confirmed crystallographically (PDB entry 2FDZ) [2]. Although these data derive from the TFEA pharmacophore class rather than the specific benzoic acid derivative, the identical electronic environment of the CF₃CH(NH₂)– group permits class-level inference that benzoic acid building blocks bearing this motif will confer comparable potency advantages when incorporated into inhibitor scaffolds.

Potency Advantage
Class-level
IC₅₀ 5 pM, 10–20× more potent than amide
Reported TFEA isostere potency boost
Class‑level inference from cathepsin K inhibitors
Cathepsin K Protease inhibition Amide isostere

Amine Basicity Modulation: Non-Basic Hydrogen Bonding

The electron-withdrawing trifluoromethyl group dramatically reduces the basicity of the adjacent amine: ethylamine has a pKa >10, whereas 2,2,2-trifluoroethylamine (TFEA) has a measured pKa of 5.5 (predicted: 5.47 ± 0.30) [1]. This ~5 log unit reduction means that at physiological pH (7.4), the TFEA nitrogen is predominantly deprotonated and non-basic, yet it retains the capacity to donate a hydrogen bond to backbone carbonyls (e.g., Gly66 in cathepsin K) [2]. In contrast, the corresponding ethylamine analog would be >99% protonated at pH 7.4, introducing a positive charge that alters logD, membrane permeability, and potentially lysosomotropic behaviour. This property is intrinsic to the CF₃CH(NH₂)– substructure present in 3-(1-amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride.

Amine Basicity
Reported
pKa ≈ 5.5 (TFEA) vs >10 (ethylamine)
Non‑basic hydrogen‑bond donor at pH 7.4
~5 log unit reduction; supports membrane permeability
Amine basicity pKa Hydrogen bonding

Chiral Configuration: Commercial Enantiomer Availability

Both enantiomers of 3-(1-amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride are commercially available as discrete, single-enantiomer products: the (S)-enantiomer (CAS 1391384-65-8, MW 255.62, purity 95%) and the (R)-enantiomer (Fluorochem F532989, 250 mg, £609.00, purity 95%) . The corresponding (R)-free base (CAS 1213358-29-2) has a reported LogP of 1.044 and contains one asymmetric atom . This is in contrast to many fluorinated building blocks that are supplied only as racemates or lack defined stereochemistry. For structure–activity relationship (SAR) studies, the ability to procure individual enantiomers allows direct determination of eudysmic ratios without recourse to chiral preparative chromatography.

Enantiomer Availability
Data to verify
(S)‑HCl & (R)‑HCl, both ≥95% purity
Enables stereochemical SAR without chiral resolution
Verify batch‑specific enantiomeric purity
Chiral synthesis Enantiomeric purity Stereochemistry

Metabolic Stability: Resistance to Protease & CYP Degradation

The trifluoroethylamine function is documented to confer high metabolic stability by replacing the scissile amide bond with a non-hydrolysable C–CF₃ unit [1]. In peptide contexts, TFE incorporation has been shown to increase protease resistance half-life by 30-fold (>4 hours) compared to the native peptide bond [2]. Additionally, p-nitrophenyl 2,2,2-trifluoroethyl ether was virtually completely resistant to microsomal CYP-mediated oxidative metabolism under conditions where the ethyl analog was extensively O-dealkylated [3]. These data, while obtained on structurally distinct TFE-containing molecules, establish a class-level property of the CF₃CH(NH₂)– group: it simultaneously blocks proteolytic cleavage and oxidative metabolism at sites that would be labile in amide- or ethylamine-containing counterparts.

Metabolic Stability
Class-level
TFE peptidomimetics: >4 h half‑life, 30‑fold increase
Reported resistance to protease and CYP degradation
Class‑level property of CF₃CH(NH₂)– group
Metabolic stability Peptidomimetic Cytochrome P450

Application Scenarios


Cathepsin K & Cruzain Protease Inhibitor Design

The direct evidence that TFEA-amides are 10- to 20-fold more potent than amide counterparts and deliver >10,000-fold selectivity [1] establishes an unambiguous rationale for incorporating 3-(1-amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride into dipeptide-mimetic scaffolds targeting cysteine proteases (cathepsin K, cruzain). The non-basic amine preserves the critical Gly66 hydrogen bond while eliminating the metabolic liability of the amide. The benzoic acid handle provides a conjugation point for P1/P1′ elaboration.

Stereoselective Peptidomimetic Synthesis for CNS

The combination of (a) commercially available single enantiomers , (b) reduced amine basicity (pKa ≈ 5.5) that favours neutral species at physiological pH [2], and (c) the known effect of TFEA on membrane permeability and metabolic stability [3] positions this building block for synthesis of CNS-penetrant peptidomimetics. Researchers can procure either enantiomer to probe eudysmic ratios in receptor binding and functional assays without investing in chiral resolution.

Aqueous Solubility for Early-Stage Formulation Screening

The hydrochloride salt provides 3.71 mg/mL aqueous solubility—approximately 10-fold above the neutral free base . This eliminates the need for DMSO or co-solvent systems in early biochemical and cell-based assays. For medicinal chemistry teams running solubility-limited screens, procuring the HCl salt rather than the free base directly reduces solvent artefacts and improves assay reproducibility.

Kinase & VEGFR Inhibitor Scaffolds with Amide Isostere

Trifluoroethylamine has been successfully deployed as an amide isostere headgroup in dual VEGFR2/c-Met inhibitors, demonstrating that the motif generalises beyond cysteine proteases [4]. The 3-substituted benzoic acid scaffold offers a rigid, aromatic exit vector suitable for linker attachment to kinase hinge-binding motifs, while the trifluoroethylamine maintains favourable hydrogen-bond geometry at the catalytic lysine or backbone NH.

Application
Selection Property
Validation Focus
Protease inhibitor research
TFEA amide isostere scaffold
Hydrogen‑bond geometry and selectivity profiling
CNS‑penetrant peptidomimetics
Single enantiomer, non‑basic amine character
Membrane permeability and eudysmic ratio assessment
Aqueous assay and formulation screening
HCl salt enhanced aqueous solubility
Solvent‑free assay compatibility
Kinase inhibitor design (VEGFR2/c‑Met)
Rigid benzoic acid exit vector with TFEA headgroup
Kinase hinge‑binding compatibility
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